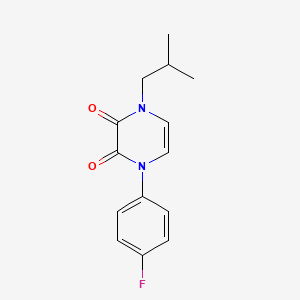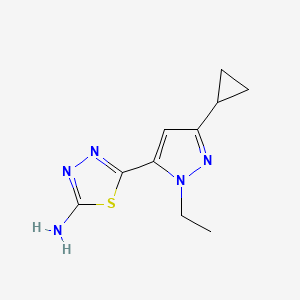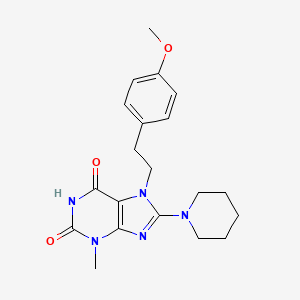
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as CSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the proteasome, which is a complex protein degradation system that plays a critical role in cellular homeostasis. CSB has been found to have a range of potential applications in the fields of cancer research, neurodegenerative diseases, and immunology.
Mécanisme D'action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the inhibition of the proteasome, which is a complex protein degradation system. The proteasome plays a critical role in maintaining cellular homeostasis by degrading misfolded or damaged proteins. This compound binds to the proteasome and prevents its activity, leading to the accumulation of misfolded proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Its inhibition of the proteasome leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. In preclinical models of neurodegenerative diseases, this compound has been shown to reduce the accumulation of misfolded proteins and improve neuronal function. Its immunomodulatory effects make it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide in lab experiments is its potent inhibition of the proteasome. This property makes it a valuable tool for studying the role of the proteasome in cellular processes and for identifying potential targets for drug development. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, its potent inhibition of the proteasome can lead to off-target effects and toxicity in vivo.
Orientations Futures
There are several potential future directions for the study of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another area of interest is the investigation of the immunomodulatory effects of this compound and its potential use in the treatment of autoimmune diseases and inflammatory disorders. Additionally, the potential use of this compound in combination with other therapies for the treatment of cancer and neurodegenerative diseases should be explored.
Méthodes De Synthèse
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include cyclohexylamine, 4-bromobutanoyl chloride, and phenylsulfonyl chloride. The reaction proceeds through several steps, including the formation of an intermediate oxadiazole ring, before the final product is obtained. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a proteasome inhibitor in cancer research. The proteasome is a critical component of the cell's protein degradation system, and its inhibition has been shown to induce apoptosis in cancer cells. This compound has been found to be a potent proteasome inhibitor and has shown promising results in preclinical studies.
Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The accumulation of misfolded proteins is a hallmark of these diseases, and the proteasome plays a critical role in their degradation. This compound has been shown to be effective in reducing the accumulation of misfolded proteins in preclinical models of these diseases.
This compound has also been studied for its potential immunomodulatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and to enhance the activity of regulatory T cells. These properties make it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c22-16(12-7-13-26(23,24)15-10-5-2-6-11-15)19-18-21-20-17(25-18)14-8-3-1-4-9-14/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBRTHXSARIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354459.png)

![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)
![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)




![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)
![diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2354476.png)
